The compound "N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine" is a chemical structure that has garnered interest in the scientific community due to its potential biological activities. Research has been conducted to explore its various applications, particularly in the field of medicinal chemistry. The studies have focused on the synthesis of related compounds and their biological effects, such as inducing apoptosis in cancer cells and acting as anti-tuberculosis agents.
The synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine can be achieved through several methods, with one prominent approach involving the following steps:
This method highlights the importance of controlling temperature and pH during synthesis to ensure high yields and purity of the final product.
The molecular structure of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is characterized by:
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
USRHYDPUVLEVMC-UHFFFAOYSA-N
.This structure facilitates its interaction with serotonin receptors, influencing its efficacy as an SSRI.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine undergoes various chemical reactions, particularly in metabolic pathways:
Understanding these reactions is crucial for assessing drug interactions and potential side effects associated with dapoxetine .
The primary mechanism of action for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine involves:
This action contributes to its therapeutic effects in delaying ejaculation during sexual activity. Additionally, it modulates various signaling pathways within neuronal cells, promoting synaptic plasticity and neuroprotection .
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 305.4 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
pH | Neutral |
These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems .
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine has significant applications in medicine:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2